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molecular formula C18H16N2O4 B8352575 2-(4-Tert-butylphenyl)-6-nitro-3,1-benzoxazin-4-one

2-(4-Tert-butylphenyl)-6-nitro-3,1-benzoxazin-4-one

Cat. No. B8352575
M. Wt: 324.3 g/mol
InChI Key: UQSFEHLMJORMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06372759B1

Procedure details

To a mixture of 5-nitroanthranilic acid (24.59 g, 135 mmol) and pyridine (14.19 mL, 175.5 mmol, 1.3 eq) in DMF (140 mL) at 0° C., under N2, was added 4-t-butylbenzoyl chloride (31.64 mL, 162 mmol, 1.2 eq) over 15 min. After warming to room temperature, the reaction mixture was heated to 80° C. for 4 h. The reaction mixture was cooled and poured into 700 mL ice-water and stirred to break up the solid material. Filtration, with water followed with 1:2 Et2O:hexane washes, and vacuum drying (150° C./13 Pa/2 h) afforded a light brown solid as a mixture of acid and benzoxazinone (37.1 g, 80%). The solid was suspended in DMF (0.4 mL, 5.4 mmol, 0.05 eq) and methylene chloride (200 mL), under N2, and oxalyl chloride (10.4 mL, 119.2 mmol, 1.1 eq) was added dropwise. Vigorous gas evolution was observed. The solid went into solution over 2 h. The mixture was concentrated to a volume of about 125 mL (cold) in vacuo and filtered to give a light tan solid (about 10 g). A second crop was about 85% pure (about 10 g). The mother liquor was evaporated to dryness and vacuum dried (80° C./13 Pa/3 h) to afford a light brown solid product, 95% pure (about 12 g).
Quantity
24.59 g
Type
reactant
Reaction Step One
Quantity
14.19 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
31.64 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
37.1 g
Type
reactant
Reaction Step Four
Quantity
10.4 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Six
Name
Yield
93.6%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:7]([NH2:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].N1C=CC=CC=1.[C:20]([C:24]1[CH:32]=[CH:31][C:27]([C:28](Cl)=O)=[CH:26][CH:25]=1)([CH3:23])([CH3:22])[CH3:21].O1C2C=CC=CC=2CC(=O)N1.C(Cl)(=O)C(Cl)=O>CN(C=O)C.C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:13]=[C:28]([C:27]3[CH:31]=[CH:32][C:24]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:25][CH:26]=3)[O:10][C:9](=[O:11])[C:8]=2[CH:12]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
24.59 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)N
Name
Quantity
14.19 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
140 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
31.64 mL
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
Step Three
Name
ice water
Quantity
700 mL
Type
reactant
Smiles
Step Four
Name
Quantity
37.1 g
Type
reactant
Smiles
O1NC(CC2=C1C=CC=C2)=O
Step Five
Name
Quantity
10.4 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0.4 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated to 80° C. for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
Filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
hexane washes, and vacuum drying (150° C./13 Pa/2 h)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
afforded a light brown solid
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to a volume of about 125 mL (cold) in vacuo
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(C(OC(=N2)C2=CC=C(C=C2)C(C)(C)C)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 93.6%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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